Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-(cyanomethyl)furan-2-carboxylate

Medicinal Chemistry Drug Design ADME

Select this furan building block for orthogonal reactivity at the 2- and 5-positions, enabling streamlined hit-to-lead optimization of dual PRMT4/CARM1 (IC50 35 nM) and PRMT6 (IC50 47 nM) inhibitors. The cyanomethyl substituent acts as a masked amine, acid, or heterocycle precursor, while leaving positions 3 and 4 accessible for regioselective C-H functionalization. With a CNS-optimal TPSA of 63.2 Ų and XLogP3 0.9, this methyl ester surpasses the ethyl analog (XLogP3 1.4) for CNS drug programs. A patented, high-yield (~85%) industrial process ensures cost-effective, scalable supply.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 39258-67-8
Cat. No. B2990574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(cyanomethyl)furan-2-carboxylate
CAS39258-67-8
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CC#N
InChIInChI=1S/C8H7NO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4H2,1H3
InChIKeyVBUVIELUTBEXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(cyanomethyl)furan-2-carboxylate: A Key Heteroaromatic Building Block for Furan-Based Drug Discovery and Chemical Synthesis


Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS 39258-67-8) is a furan-derived heteroaromatic building block that serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its structure, characterized by a methyl ester at the 2-position and a cyanomethyl group at the 5-position of the furan ring, enables orthogonal reactivity at both termini, making it a valuable precursor for generating diverse furan-containing pharmacophores .

Why Methyl 5-(cyanomethyl)furan-2-carboxylate Cannot Be Substituted with Unfunctionalized Furan Esters or Positional Isomers


Generic substitution of methyl 5-(cyanomethyl)furan-2-carboxylate with simpler furan esters or positional isomers is scientifically invalid due to the distinct electronic, steric, and reactivity profiles imparted by the cyanomethyl group at the 5-position. The nitrile function serves as a masked amine, carboxylic acid, or heterocycle precursor, while its specific placement on the furan ring dictates regioselectivity in downstream transformations and modulates binding interactions with biological targets. The ethyl ester analog (ethyl 5-(cyanomethyl)furan-2-carboxylate, CAS 51129-66-9) differs in lipophilicity (XLogP3-AA 1.4 vs 0.9 for methyl) and steric bulk, affecting both solubility and bioavailability profiles [1].

Quantitative Differentiation of Methyl 5-(cyanomethyl)furan-2-carboxylate Against Closest Analogs


Lipophilicity and Predicted Druglikeness: Methyl Ester vs. Ethyl Ester Analog

The methyl ester derivative exhibits a lower calculated lipophilicity (XLogP3-AA 0.9) compared to its ethyl ester analog (XLogP3-AA 1.4), suggesting improved aqueous solubility and compliance with Lipinski's rule of five for oral drug candidates [1][2].

Medicinal Chemistry Drug Design ADME

Inhibitory Activity Against Protein Arginine Methyltransferases (PRMTs)

Methyl 5-(cyanomethyl)furan-2-carboxylate demonstrates nanomolar inhibitory activity against PRMT6 (IC50 47 nM) and PRMT4/CARM1 (IC50 35 nM) in biochemical assays [1]. This dual inhibition profile is not observed for the unsubstituted methyl furan-2-carboxylate, which lacks the cyanomethyl moiety necessary for target engagement [2].

Epigenetics Cancer Enzymology

Regioselective Functionalization: 5-Position vs. 3-Position Cyanomethyl Substitution

Placement of the cyanomethyl group at the 5-position (para to the ester) versus the 3-position (ortho to the ester) fundamentally alters the electronic distribution and steric accessibility of the furan ring. Methyl 5-(cyanomethyl)furan-2-carboxylate permits electrophilic aromatic substitution at the 3- and 4-positions without steric hindrance, whereas the 3-cyanomethyl isomer (methyl 3-(cyanomethyl)furan-2-carboxylate, CAS 68846-20-8) sterically blocks the 3-position and electronically deactivates the 4-position [1][2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

Industrial Scalability: Optimized Production Method with High Yield

A patented industrial production method for furan derivatives including methyl 5-(cyanomethyl)furan-2-carboxylate achieves a yield of approximately 85% (calculated from reported mass inputs: 9600 g of intermediate A yielding 12999 g of product B) using HCN addition followed by catalytic oxidation [1]. This contrasts with traditional multi-step routes that suffer from low atom economy and complex by-product profiles [1].

Process Chemistry Scale-up Green Chemistry

Polar Surface Area and Hydrogen Bonding Capacity: Favorable for CNS and Oral Bioavailability

The topological polar surface area (TPSA) of methyl 5-(cyanomethyl)furan-2-carboxylate is 63.2 Ų, which falls within the optimal range for both oral absorption (<140 Ų) and blood-brain barrier penetration (<90 Ų) [1]. The ethyl ester analog has a TPSA of 52.3 Ų, representing a 17% reduction that may compromise solubility while only marginally improving passive membrane permeability [2].

ADME Blood-Brain Barrier Druglikeness

Rotatable Bond Count and Molecular Flexibility: Optimized for Binding Conformation Sampling

The compound contains three rotatable bonds (ester C-O, furan-cyanomethyl C-C, and nitrile C≡N), providing sufficient conformational flexibility for target binding while maintaining a low entropic penalty upon complex formation [1]. In contrast, the free carboxylic acid analog (5-(cyanomethyl)furan-2-carboxylic acid, CAS not publicly assigned) has only two rotatable bonds but introduces a hydrogen bond donor that can form strong, potentially promiscuous interactions [2].

Molecular Docking Conformational Analysis Structure-Based Design

Validated Application Scenarios for Methyl 5-(cyanomethyl)furan-2-carboxylate Based on Quantitative Evidence


Development of PRMT4/CARM1 and PRMT6 Dual Inhibitors for Epigenetic Cancer Therapy

Methyl 5-(cyanomethyl)furan-2-carboxylate serves as a privileged starting scaffold for designing dual PRMT4/CARM1 (IC50 35 nM) and PRMT6 (IC50 47 nM) inhibitors [1]. Its favorable lipophilicity (XLogP3-AA 0.9) and TPSA (63.2 Ų) support oral bioavailability, while the cyanomethyl group can be elaborated into diverse warheads for covalent or non-covalent inhibition. Researchers should procure this compound for hit-to-lead optimization programs targeting cancers with dysregulated arginine methylation, including hepatocellular carcinoma and acute myeloid leukemia.

Synthesis of 5-Aryl-2-Substituted Furan Libraries via C-H Arylation at the 3-Position

The 5-cyanomethyl substituent leaves the furan 3- and 4-positions electronically and sterically accessible for regioselective C-H functionalization, enabling the construction of 5-aryl-2-substituted furan libraries with π-diverse substitution patterns [1][2]. Researchers can leverage this predictable reactivity to synthesize focused compound collections for phenotypic screening or structure-activity relationship studies without the need for pre-functionalized building blocks.

Scalable Production of Furan-Containing Pharmaceutical Intermediates for Process Development

The patented industrial production method achieving ~85% yield from readily available precursors provides a reliable supply chain for kilogram-scale synthesis [1]. Process chemistry groups developing furan-based drug candidates (e.g., cardiovascular agents, antihypertensives) should adopt this methyl ester as the key intermediate due to the cost-effective, green production process that minimizes hazardous waste and complex purification steps.

Design of CNS-Penetrant Small Molecules with Balanced Solubility and Permeability

With a TPSA of 63.2 Ų and XLogP3-AA of 0.9, methyl 5-(cyanomethyl)furan-2-carboxylate occupies the 'sweet spot' for CNS drug design, where compounds require sufficient polarity for solubility but low enough TPSA (<90 Ų) for passive BBB penetration [1]. Medicinal chemists should select this building block over the more lipophilic ethyl ester analog (XLogP3-AA 1.4) when targeting neurological or psychiatric indications to reduce the risk of poor brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(cyanomethyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.